Cas no 2649017-22-9 ((1-Isocyanatocyclopropyl)cyclohexane)
(1-Isocyanatocyclopropyl)cyclohexane Chemical and Physical Properties
Names and Identifiers
-
- (1-isocyanatocyclopropyl)cyclohexane
- 2649017-22-9
- EN300-1841768
- (1-Isocyanatocyclopropyl)cyclohexane
-
- Inchi: 1S/C10H15NO/c12-8-11-10(6-7-10)9-4-2-1-3-5-9/h9H,1-7H2
- InChI Key: XAHCIWSADRGAJS-UHFFFAOYSA-N
- SMILES: O=C=NC1(CC1)C1CCCCC1
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 29.4Ų
(1-Isocyanatocyclopropyl)cyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841768-1g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1841768-5g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1841768-10g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1841768-0.05g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1841768-0.1g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1841768-0.25g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1841768-0.5g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1841768-1.0g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1841768-2.5g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1841768-5.0g |
(1-isocyanatocyclopropyl)cyclohexane |
2649017-22-9 | 5g |
$2858.0 | 2023-06-01 |
(1-Isocyanatocyclopropyl)cyclohexane Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (1-Isocyanatocyclopropyl)cyclohexane
Professional Introduction to (1-Isocyanatocyclopropyl)cyclohexane (CAS No. 2649017-22-9)
(1-Isocyanatocyclopropyl)cyclohexane, with the CAS number 2649017-22-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of isocyanates, which are known for their versatile reactivity and utility in various synthetic applications. The unique structure of (1-Isocyanatocyclopropyl)cyclohexane combines a cyclopropyl group with an isocyanate functional group, making it a promising candidate for further exploration in medicinal chemistry and material science.
The cyclopropyl moiety in (1-Isocyanatocyclopropyl)cyclohexane introduces a high degree of strain into the molecule, which can influence its reactivity and stability. This strain can be exploited to facilitate various chemical transformations, making it an attractive building block for the synthesis of more complex molecules. Additionally, the isocyanate group (-NCO) is highly reactive and can participate in a wide range of reactions, including polymerization, urethane formation, and heterocyclic ring closure.
In recent years, there has been growing interest in the development of novel isocyanate-based compounds for their potential applications in drug discovery and development. The reactivity of the isocyanate group allows for the formation of stable covalent bonds with various nucleophiles, including amines, alcohols, and thiols. This property has been leveraged to synthesize a diverse array of pharmacologically active compounds.
One of the most promising areas of research involving (1-Isocyanatocyclopropyl)cyclohexane is its application in the synthesis of biologically active molecules. The cyclopropyl group has been shown to enhance the binding affinity and selectivity of certain drug candidates. For instance, compounds incorporating cyclopropyl moieties have been found to exhibit potent activity against various targets, including enzymes and receptors involved in metabolic pathways.
Recent studies have demonstrated that (1-Isocyanatocyclopropyl)cyclohexane can be used as a key intermediate in the synthesis of novel heterocyclic compounds. Heterocycles are a cornerstone of modern drug design due to their prevalence in biologically active natural products. By functionalizing the isocyanate group with appropriate nucleophiles, researchers can access a wide range of heterocyclic scaffolds that may possess desirable pharmacological properties.
The versatility of (1-Isocyanatocyclopropyl)cyclohexane also extends to its potential use in materials science. Isocyanates are well-known for their ability to form polymers and polyurethanes, which are widely used in coatings, adhesives, and foams. The incorporation of a cyclopropyl group into these materials could lead to novel properties such as enhanced thermal stability or improved mechanical strength.
In conclusion, (1-Isocyanatocyclopropyl)cyclohexane (CAS No. 2649017-22-9) represents a fascinating compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists seeking to develop new drugs and advanced materials. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow.
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